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Introduction
SRPIN803 is a potent small molecule inhibitor with dual activity against Serine-Arginine Protein

Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] These kinases play crucial roles in cellular

processes such as mRNA splicing, signal transduction, and cell cycle control.[1] The primary

mechanism of action of SRPIN803 involves the modulation of vascular endothelial growth

factor (VEGF) splicing, leading to anti-angiogenic effects.[1][2] Specifically, by inhibiting

SRPK1, SRPIN803 promotes the production of the anti-angiogenic VEGF-A165b isoform over

the pro-angiogenic VEGF-A165a isoform.[3][4][5] This activity makes SRPIN803 a compound

of interest for studying and potentially treating angiogenesis-dependent diseases, including

certain cancers and neovascular eye diseases like age-related macular degeneration (AMD).[1]

[2][3]

These application notes provide a comprehensive guide to utilizing SRPIN803 in in vivo mouse

models, covering its mechanism of action, available efficacy and toxicity data, and detailed

experimental protocols.

Mechanism of Action: Dual Inhibition of SRPK1/CK2
and Modulation of VEGF Splicing
SRPIN803 exerts its anti-angiogenic effects by targeting two key protein kinases:
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SRPK1 Inhibition: SRPK1 is a key regulator of SR (serine/arginine-rich) splicing factors,

most notably SRSF1.[4][5] Phosphorylation of SRSF1 by SRPK1 is a critical step that

promotes its nuclear import and binding to pre-mRNA. In the context of VEGF,

phosphorylated SRSF1 favors the use of a proximal splice site in the terminal exon, leading

to the production of the pro-angiogenic VEGF-A165a isoform.[3][4] SRPIN803, by inhibiting

SRPK1, prevents the phosphorylation of SRSF1. This shifts the splicing machinery to utilize

a distal splice site, resulting in the preferential production of the anti-angiogenic VEGF-

A165b isoform.[3][5]

CK2 Inhibition: Casein Kinase 2 (CK2) is a pleiotropic kinase involved in numerous cellular

processes, including cell proliferation, survival, and angiogenesis.[6] The dual inhibition of

both SRPK1 and CK2 by SRPIN803 is believed to contribute to a more potent suppression

of VEGF production compared to inhibitors targeting only SRPK1.[1][2]

The downstream effect of this altered VEGF isoform ratio is a reduction in pathological

neovascularization.
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Caption: SRPIN803 signaling pathway. (Within 100 characters)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b610994?utm_src=pdf-body-img
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for SRPIN803 and related

SRPK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of SRPIN803

Target IC₅₀ Cell Line GI₅₀ (µM) Reference(s)

SRPK1 2.4 µM - - [6]

CK2 203 nM - - -

- - Hcc827 80-98 [6]

- - PC3 80-98 [6]

- - U87 80-98 [6]

Table 2: In Vivo Data for SRPK1 Inhibitors in Mouse Models
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Compound Model
Administrat
ion Route

Dosage
Key
Findings

Reference(s
)

SRPIN803

Age-Related

Macular

Degeneration

(AMD)

Topical (eye

ointment)
Not specified

Significantly

inhibited

choroidal

neovasculariz

ation.

[1][2]

SPHINX31

Peripheral

Vascular

Disease

Intraperitonea

l (i.p.)

0.8 mg/kg (bi-

weekly)

Reversed

impaired

collateral

revascularizat

ion.

[7][8]

SPHINX31

MLL-

rearranged

AML

Intraperitonea

l (i.p.)
0.8 mg/kg

Prolonged

survival of

immunocomp

romised

mice.

[6]

SRPK1

Inhibitors

(unspecified)

Orthotopic

Prostate

Cancer

Intraperitonea

l (i.p.)
Not specified

Decreased

tumor growth.
[3]

Note: Data for systemic administration of SRPIN803 in mice is limited. The dosage for

SPHINX31, a structurally related and potent SRPK1 inhibitor, is provided as a reference for

dose-finding studies.

Experimental Protocols
The following protocols are provided as a guide for the use of SRPIN803 in in vivo mouse

models. It is critical to note that optimal dosages, vehicles, and administration schedules

should be determined empirically for each specific mouse model and experimental endpoint.

Protocol 1: Preparation of SRPIN803 for In Vivo
Administration
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This protocol describes the preparation of SRPIN803 for systemic (e.g., intraperitoneal)

administration, based on a common formulation for poorly soluble compounds.

Materials:

SRPIN803 powder

Dimethyl sulfoxide (DMSO), sterile

PEG300 (Polyethylene glycol 300)

Tween-80

Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Prepare Stock Solution:

Accurately weigh the required amount of SRPIN803 powder.

Dissolve SRPIN803 in 100% DMSO to create a concentrated stock solution (e.g., 25

mg/mL).

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

Note: SRPIN340, a related compound, is soluble in DMSO at 40 mg/mL.[9]

Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):

In a sterile tube, combine the components in the following order, mixing thoroughly after

each addition:

400 µL PEG300

100 µL of 25 mg/mL SRPIN803 stock solution in DMSO
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50 µL Tween-80

450 µL sterile saline

This will yield a 1 mL working solution with a final vehicle composition of 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.

Administration:

The working solution should be prepared fresh on the day of use.

Administer the appropriate volume to the mouse based on its body weight and the desired

dose (mg/kg).
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Caption: Workflow for SRPIN803 formulation. (Within 100 characters)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b610994?utm_src=pdf-body-img
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Systemic Administration in a Xenograft
Cancer Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of SRPIN803
in a subcutaneous xenograft mouse model.

Animal Model:

Immunocompromised mice (e.g., Nude, SCID, NSG) are typically used for xenograft studies.

Cancer cells of interest (e.g., PC-3 for prostate cancer) are implanted subcutaneously into

the flank of the mice.[3]

Tumor growth is monitored until tumors reach a palpable size (e.g., 100-200 mm³) before

initiating treatment.

Treatment Protocol:

Dose Selection:

Based on data from the related compound SPHINX31, a starting dose of 0.8 mg/kg can be

considered.[6][7][8]

A dose-response study is highly recommended to determine the optimal therapeutic dose

and to assess for toxicity.

Administration:

Prepare the SRPIN803 formulation as described in Protocol 1.

Administer the drug via intraperitoneal (i.p.) injection.

The frequency of administration should be optimized. A bi-weekly schedule was used for

SPHINX31 in a peripheral vascular disease model.[7][8] For cancer models, a more

frequent schedule (e.g., daily or every other day) may be necessary and should be

determined empirically.

Monitoring and Endpoints:
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Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume

can be calculated using the formula: (Length x Width²)/2.

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of

general health and toxicity.

Clinical Observations: Observe mice daily for any signs of distress or adverse effects.

Endpoint: The study may be terminated when tumors in the control group reach a

predetermined size, or at a fixed time point. Tumors can be excised for further analysis

(e.g., immunohistochemistry for angiogenesis markers like CD31, or qRT-PCR for VEGF

isoforms).[3]
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Caption: Xenograft study workflow. (Within 100 characters)
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Toxicity and Pharmacokinetics
Toxicity: There is limited public data on the systemic toxicity of SRPIN803 in mice. The

related compound SPHINX31 was found to be non-genotoxic in an Ames test and had an

EC₅₀ for cytotoxicity of >100 µM in cell-based assays.[10] During in vivo studies, it is crucial

to monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled

fur. A maximum tolerated dose (MTD) study is recommended before initiating large-scale

efficacy experiments.

Pharmacokinetics: The metabolic stability of SPHINX31 was evaluated in mouse liver

microsomes, showing a half-life of 95.79 minutes, which is categorized as medium

clearance.[6][10] This suggests that SRPK1 inhibitors may be cleared relatively quickly,

which could necessitate frequent dosing schedules for sustained target engagement in vivo.

Pharmacokinetic studies for SRPIN803 are required to determine its specific profile.

Conclusion
SRPIN803 is a promising dual SRPK1/CK2 inhibitor with demonstrated anti-angiogenic activity.

While its application in mouse models has been most thoroughly documented for topical

administration in eye disease, the data from related SRPK1 inhibitors strongly support its

potential for systemic use in other models, particularly for cancer research. The protocols and

data provided herein serve as a foundational resource for researchers to design and execute

robust in vivo studies with SRPIN803. Careful dose-finding and toxicity assessments will be

paramount for successful application in new models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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